molecular formula C6H5BrN4 B1443150 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 882521-63-3

7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B1443150
M. Wt: 213.03 g/mol
InChI Key: DAYYXZOMYRSLBX-UHFFFAOYSA-N
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Description

7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a chemical compound with the empirical formula C6H5BrN4 . It has a molecular weight of 213.03 . This compound is typically sold in solid form .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, such as 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, can be achieved through several methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using various oxidizers . Another method involves the reaction of 2-aminopyridines with nitriles .


Molecular Structure Analysis

The molecular structure of 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be represented by the SMILES string Nc1nc2cc(Br)ccn2n1 . Further analysis of the molecular structure can be performed using computational chemistry software packages .


Chemical Reactions Analysis

The chemical reactions involving 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be quite complex. For instance, the conversion of N-(2-pyridyl)guanidines to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines can be achieved through catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system .


Physical And Chemical Properties Analysis

7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a solid compound . Its empirical formula is C6H5BrN4 and it has a molecular weight of 213.03 .

Scientific Research Applications

Herbicidal Activity

Compounds structurally related to 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, such as N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide derivatives, have been found to possess significant herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests potential applications in agricultural sciences, particularly in the development of effective herbicides (Moran, 2003).

Synthesis of Substituted Pyridines

7-Amino[1,2,3]triazolo[1,5-a]pyridines, which are structurally related to 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, have been used in reactions leading to substituted pyridines. This could be relevant for the synthesis of complex organic compounds, including potential pharmaceuticals and materials science applications (Asensio et al., 1993).

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their ring rearrangements, indicate their utility as synthetic intermediates in organic chemistry. Their stable structures allow for further chemical manipulations, which could be valuable in pharmaceutical chemistry (Tang et al., 2014).

Antiproliferative Activity in Cancer Research

Fluorinated derivatives of 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, which are structurally similar to 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, have shown promising antiproliferative activity against breast, colon, and lung cancer cell lines. This suggests potential applications in cancer research and drug development (Dolzhenko et al., 2008).

Antioxidant Activity

Research on [1,2,4]triazolo[1,5-a]pyridine derivatives, including those with bromine atoms, has indicated significant antioxidant activity. These findings are relevant for exploring new antioxidants in pharmaceutical research (Smolsky et al., 2022).

Applications in Heterocyclic Chemistry

The synthesis and analysis of various substituted 1,2,4-triazolo[1,5-a]pyridines underscore their importance in heterocyclic chemistry. These compounds serve as key intermediates and building blocks in the synthesis of more complex molecules, potentially useful in various fields of chemical research (Dolzhenko et al., 2008; Glover & Rowbottom, 1976).

Future Directions

The future directions for research on 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine and similar compounds are likely to be influenced by their potential applications. As mentioned earlier, [1,2,4]triazolo[1,5-a]pyridine derivatives have been used in the design of drugs and efficient light-emitting materials for phosphorescent OLED devices . Therefore, future research may focus on exploring new applications for these compounds in medicine and technology.

properties

IUPAC Name

7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYYXZOMYRSLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00712398
Record name 7-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

CAS RN

882521-63-3
Record name 7-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Synthesis routes and methods

Procedure details

A mixture of hydroxylamine hydrochloride (20.7 g, 298 mmol) and N-ethyldiisopropylamine (23.1 g, 31.2 ml, 179 mmol) in ethanol (380 ml) is stirred for a few minutes at 25° C. The mixture is then added to 1-ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thiourea (18.13 g, 59.6 mmol) and the resulting mixture is refluxed for 1 day. The solvent is evaporated to dryness and the residue triturated for 10 minutes with water (100 ml). The solid is collected by filtration, washed with water and dried affording 7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (10 g, 78.8%) as a light yellow solid. mp.: 190-2° C. MS: m/z=212.9, 215.0 (M+H+).
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
31.2 mL
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
18.13 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
XM Wang, S Mao, L Cao, XX Xie, MH Xin… - Bioorganic & Medicinal …, 2015 - Elsevier
N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide exhibits remarkable anticancer effects and toxicity when orally administrated. In …
Number of citations: 17 www.sciencedirect.com
H Li, XM Wang, J Wang, T Shao, YP Li, QB Mei… - Bioorganic & Medicinal …, 2014 - Elsevier
The fragment of 2-substituted-3-sulfonylaminobenzamide has been proposed to replace the fragment of 2-substituted-3-sulfonylaminopyridine in PI3K and mTOR dual inhibitors to …
Number of citations: 37 www.sciencedirect.com
SL Drew, R Thomas-Tran, JW Beatty… - Journal of Medicinal …, 2020 - ACS Publications
The selective inhibition of the lipid signaling enzyme PI3Kγ constitutes an opportunity to mediate immunosuppression and inflammation within the tumor microenvironment but is difficult …
Number of citations: 32 pubs.acs.org
Y Li, L Zhang, Y Wang, J Zou, R Yang, X Luo… - Nature …, 2022 - nature.com
The retrieval of hit/lead compounds with novel scaffolds during early drug development is an important but challenging task. Various generative models have been proposed to create …
Number of citations: 19 www.nature.com
Z Li, Y Hao, C Yang, Q Yang, S Wu, H Ma… - European Journal of …, 2022 - Elsevier
RIPK1 plays a key role in the necroptosis pathway that regulates inflammatory signaling and cell death in various diseases, including inflammatory and neurodegenerative diseases. …
Number of citations: 7 www.sciencedirect.com

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